4-bromo-5-phenylisoxazole
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Overview
Description
4-bromo-5-phenylisoxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms. This compound is part of the oxazole family, which is known for its diverse biological and chemical properties. The presence of a bromine atom and a phenyl group in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-5-phenylisoxazole can be achieved through various methods. One common approach involves the reaction of 2-bromoacetophenone with hydroxylamine hydrochloride to form the corresponding oxime, which is then cyclized to produce the oxazole ring. This reaction typically requires acidic or basic conditions and elevated temperatures to proceed efficiently .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of palladium-catalyzed cross-coupling reactions. These methods allow for the efficient and scalable synthesis of the compound with high yields and purity. The use of task-specific phosphine ligands and polar solvents can enhance the regioselectivity and efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
4-bromo-5-phenylisoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.
Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydro-oxazole derivatives.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydride (NaH) and various nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are often used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst is commonly employed.
Major Products
The major products formed from these reactions include substituted oxazoles, dihydro-oxazoles, and various functionalized derivatives that can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
4-bromo-5-phenylisoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential as an anticancer, antibacterial, and antiviral agent.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 4-bromo-5-phenylisoxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In biological systems, it can modulate signaling pathways by interacting with receptors and altering their activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-methyl-1,2-oxazole
- 5-Phenyl-1,2-oxazole
- 4-Chloro-5-phenyl-1,2-oxazole
Uniqueness
4-bromo-5-phenylisoxazole is unique due to the presence of both a bromine atom and a phenyl group, which confer distinct reactivity and biological activity. The bromine atom allows for further functionalization through substitution reactions, while the phenyl group enhances the compound’s ability to interact with biological targets .
Properties
IUPAC Name |
4-bromo-5-phenyl-1,2-oxazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-8-6-11-12-9(8)7-4-2-1-3-5-7/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNQYKVNIGKUAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NO2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60559367 |
Source
|
Record name | 4-Bromo-5-phenyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10557-73-0 |
Source
|
Record name | 4-Bromo-5-phenylisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10557-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-phenyl-1,2-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60559367 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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